1,4-Bis[4-(trifluoromethyl)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[4-(trifluoromethyl)phenoxy]benzene is an organic compound with the molecular formula C20H12F6O2. It is characterized by the presence of two trifluoromethyl groups attached to phenoxy groups, which are in turn connected to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[4-(trifluoromethyl)phenoxy]benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with 4-(trifluoromethyl)phenol in the presence of a suitable base and solvent. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce quinones or other oxidized forms .
Scientific Research Applications
1,4-Bis[4-(trifluoromethyl)phenoxy]benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the phenoxy linkages, resulting in different chemical properties and applications.
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene:
Uniqueness
1,4-Bis[4-(trifluoromethyl)phenoxy]benzene is unique due to its combination of trifluoromethyl and phenoxy groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of advanced materials and bioactive compounds .
Properties
CAS No. |
67525-36-4 |
---|---|
Molecular Formula |
C20H12F6O2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
1,4-bis[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C20H12F6O2/c21-19(22,23)13-1-5-15(6-2-13)27-17-9-11-18(12-10-17)28-16-7-3-14(4-8-16)20(24,25)26/h1-12H |
InChI Key |
DBEALIZXNCCVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.